molecular formula C16H17FN4O2 B2493714 N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903166-68-6

N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2493714
CAS RN: 1903166-68-6
M. Wt: 316.336
InChI Key: CLKLCGIOVSLKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide and related compounds primarily stems from their potential in medicinal chemistry, particularly as inhibitors or active agents against various biological targets. These compounds are often explored for their antitumor, antiproliferative, and enzyme inhibitory activities, leveraging the structural features of the pyrimidine ring and morpholine moiety for specific biological interactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from readily available precursors. For example, compounds with similar structures have been synthesized by condensation reactions involving isocyanates and amines, followed by cyclization with hydrazine hydrate. These methods emphasize the versatility and adaptability of synthetic routes to produce structurally complex and biologically relevant molecules (Hao et al., 2017).

Molecular Structure Analysis

Crystal structure determination is a crucial step in understanding the molecular conformation and potential interaction sites of these compounds. X-ray crystallography has been employed to elucidate the three-dimensional structures, revealing interactions such as hydrogen bonding that may contribute to their biological activity. This structural information is vital for the design of compounds with enhanced biological efficacy (Zhou et al., 2021).

Chemical Reactions and Properties

These compounds participate in reactions characteristic of their functional groups. The presence of the carboxamide moiety, for example, can lead to interactions with proteins through hydrogen bonding and dipole-dipole interactions, which is significant in the context of drug design and biological activity. Such functionalities enable the compounds to engage in chemical reactions that modify their structure and potentially their biological activities (Lu et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

Chemical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial for manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory drug. The synthesis processes often involve cross-coupling reactions and are essential for creating intermediates used in pharmaceuticals (Qiu et al., 2009).

Biological Activity and Applications

Research on fluorinated pyrimidines highlights their significance in treating cancer. For instance, 5-Fluorouracil, a widely used fluorinated pyrimidine, is pivotal in cancer treatment, emphasizing the importance of such compounds in chemotherapy (Gmeiner, 2020). Similarly, the study of fluorescent chemosensors, including those based on 4-methyl-2,6-diformylphenol, for detecting various analytes, demonstrates the utility of structurally complex molecules in sensing and diagnostic applications (Roy, 2021).

Drug Design and Pharmacology

The design and pharmacological evaluation of compounds, such as copper(II) complexes with anti-inflammatory properties and interaction with biological molecules like DNA, showcase the potential of structurally related compounds in drug development and therapeutic applications (Šimunková et al., 2019).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines are explored for their applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and photosensitizers for solar cells. The incorporation of these heterocyclic compounds into π-extended conjugated systems is crucial for creating novel materials with desirable electroluminescent properties (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological studies. Compounds containing a pyrimidine ring are often involved in various biological processes, as pyrimidine is a key component of nucleic acids .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKLCGIOVSLKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.